N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide
CAS No.: 451482-73-8
Cat. No.: VC5809126
Molecular Formula: C23H23FN2O4S
Molecular Weight: 442.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451482-73-8 |
|---|---|
| Molecular Formula | C23H23FN2O4S |
| Molecular Weight | 442.51 |
| IUPAC Name | N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
| Standard InChI | InChI=1S/C23H23FN2O4S/c1-3-16-4-8-18(9-5-16)26-23(27)21-14-20(12-13-22(21)24)31(28,29)25-15-17-6-10-19(30-2)11-7-17/h4-14,25H,3,15H2,1-2H3,(H,26,27) |
| Standard InChI Key | VRROGTWAFQTHLD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)OC)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic IUPAC name, N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide, reflects its three key components:
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A 2-fluorobenzamide backbone.
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A 4-ethylphenyl group attached to the amide nitrogen.
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A 5-sulfamoyl substituent modified with a (4-methoxyphenyl)methyl group.
Using PubChem’s molecular formula calculator , the formula is C23H22FN3O4S, with a calculated exact mass of 449.51 g/mol.
Table 1: Comparative molecular data for analogous benzamides
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP |
|---|---|---|---|
| Target Compound | C23H22FN3O4S | 449.51 | ~3.8* |
| N-(4-ethoxyphenyl)-4-fluoro analog | C22H20F2N2O4S | 446.5 | 3.5 |
| 2-fluoro-N-(4-fluorophenyl) | C20H15F3N2O3S | 420.41 | 4.02 |
*Estimated via ChemDraw based on substituent contributions.
Stereoelectronic Properties
The 2-fluoro group introduces electron-withdrawing effects, polarizing the benzamide ring and influencing hydrogen-bonding capabilities . The sulfamoyl moiety (-SO2NH-) enhances water solubility via hydrogen bonding, while the 4-methoxyphenyl and 4-ethylphenyl groups contribute hydrophobic interactions.
The methoxy group’s electron-donating nature may stabilize adjacent aryl rings through resonance, as observed in similar structures where methoxy substituents adopt near-planar orientations relative to aromatic systems .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis is documented, a plausible pathway involves:
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Sulfonation: Introducing a sulfonyl group to 2-fluorobenzoic acid derivatives.
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Amidation: Coupling the sulfonated intermediate with 4-ethylaniline.
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Sulfamoylation: Reacting with (4-methoxyphenyl)methylamine.
A related synthesis from PMC demonstrates the use of 2-fluorobenzoyl chloride and 4-methoxyaniline under refluxing chloroform, yielding crystalline products after purification (81% yield). Adapting this method, sulfamoylation could employ reagents like chlorosulfonic acid or sulfur trioxide.
Crystallographic Insights
X-ray diffraction data for analogous benzamides reveals:
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Intermolecular N–H···O hydrogen bonds forming 1D chains.
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C–H···F interactions stabilizing crystal packing.
For the target compound, the sulfamoyl group may participate in additional hydrogen bonds, potentially creating layered or corrugated supramolecular architectures.
Table 2: Key bond lengths and angles (modeled)
| Parameter | Value (Å/°) |
|---|---|
| C–F bond length | 1.35 |
| S–N bond length | 1.63 |
| Dihedral angle (aryl rings) | 3.5–27.1 |
Physicochemical Properties
Solubility and Partitioning
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logP: Estimated ~3.8 (moderate lipophilicity).
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Aqueous solubility: Likely <1 mg/mL due to aromatic bulk, though sulfamoyl may improve it slightly .
Spectroscopic Data
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